2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18N6O4 and its molecular weight is 382.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of related compounds, indicating a focus on developing new synthetic routes and methods. For example, the study by Talupur et al. (2021) involves the synthesis and characterization of tetrazol-thiophene-2-carboxamides, showcasing the detailed synthetic routes and biological evaluation of these molecules for potential antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Antitumor Activities
- The antitumor and antimicrobial activities of related compounds have been extensively studied, suggesting the potential utility of these molecules in developing new therapeutic agents. Fahim et al. (2019) explored the antitumor activity and molecular docking studies of novel pyrimidiopyrazole derivatives, indicating promising in vitro antitumor activity against specific cell lines (Fahim, Elshikh, & Darwish, 2019).
Anti-Inflammatory and Analgesic Properties
- Studies on the design, synthesis, and evaluation of compounds for anti-inflammatory and analgesic properties highlight the versatility of these molecules in addressing various health conditions. Al-Ostoot et al. (2020) focused on the molecular docking analysis of an anti-inflammatory drug derived from an indole acetamide derivative, providing insights into the compound's interaction with cyclooxygenase domains (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).
Synthetic Utilization and Safety
- The safe generation and synthetic utilization of hydrazoic acid for preparing related compounds have been investigated, demonstrating advancements in chemical synthesis techniques that prioritize safety and efficiency. Gutmann et al. (2012) discussed the use of hydrazoic acid in continuous flow reactors for the synthesis of related compounds, showcasing the scalability and safety of these methods (Gutmann, Obermayer, Roduit, Roberge, & Kappe, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c1-27-14-8-3-11(9-15(14)28-2)10-16(25)20-12-4-6-13(7-5-12)24-22-18(17(19)26)21-23-24/h3-9H,10H2,1-2H3,(H2,19,26)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDWBDZYGCHYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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